
3-Nitrophenylethylamine
概述
描述
3-Nitrophenylethylamine, also known as 2-(3-nitrophenyl)ethanamine, is a chemical compound belonging to the class of phenylethylamines. It is characterized by a nitro group attached to the benzene ring at the third position and an ethylamine chain. This compound is a yellow crystalline solid that is soluble in water and organic solvents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrophenylethylamine typically involves nitration and reduction reactions. One common method starts with the nitration of phenylethylamine using concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position. The reaction is carried out at low temperatures to control the regioselectivity .
Industrial Production Methods: For large-scale industrial production, the process involves the following steps:
Amido Protecting: Using β-phenylethylamine as the raw material, it reacts with an acyl group protective agent in a solvent to obtain an intermediate.
Nitration Reaction: The intermediate is added to concentrated sulfuric acid, and concentrated nitric acid is slowly added dropwise while maintaining room temperature. After the reaction is complete, the mixture is neutralized with an alkaline solution to obtain the nitrated intermediate.
Deprotection: The nitrated intermediate is treated with hydrochloric acid in a solvent and heated to reflux.
化学反应分析
Types of Reactions: 3-Nitrophenylethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reagents such as iron powder and hydrochloric acid.
Substitution: The ethylamine chain can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products Formed:
Reduction: 3-Aminophenylethylamine.
Substitution: Various substituted phenylethylamines depending on the halogenated compound used.
科学研究应用
3-Nitrophenylethylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Nitrophenylethylamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological receptors and enzymes. The ethylamine chain allows the compound to act as a ligand, binding to specific sites on proteins and influencing their activity .
相似化合物的比较
4-Nitrophenethylamine: Similar structure but with the nitro group at the fourth position.
2-Phenylethylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Methoxyphenethylamine: Contains a methoxy group instead of a nitro group, altering its chemical properties.
Uniqueness: 3-Nitrophenylethylamine is unique due to the position of the nitro group, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .
属性
IUPAC Name |
2-(3-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKDBHGQDETGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513706 | |
| Record name | 2-(3-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83304-13-6 | |
| Record name | 2-(3-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

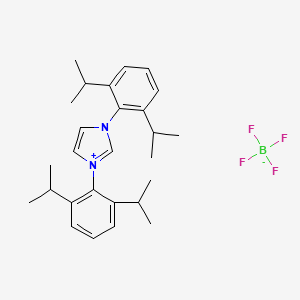
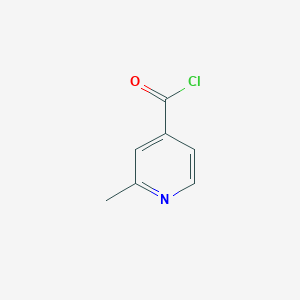
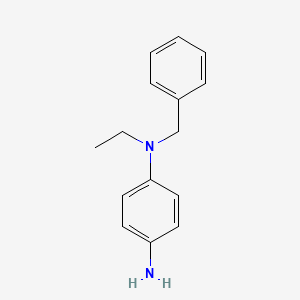
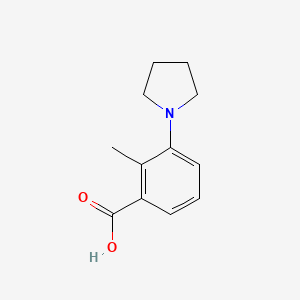
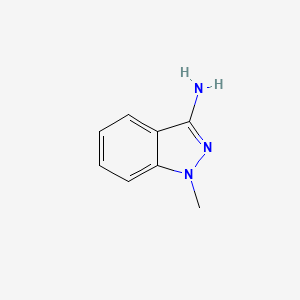
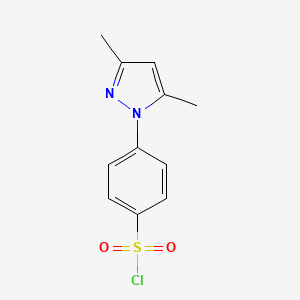
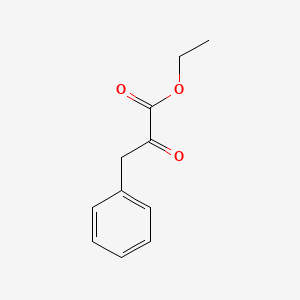

![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)
![2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313400.png)

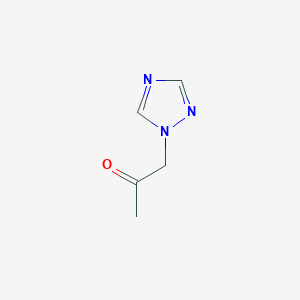

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)
